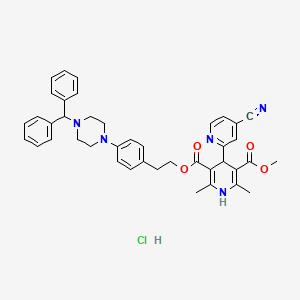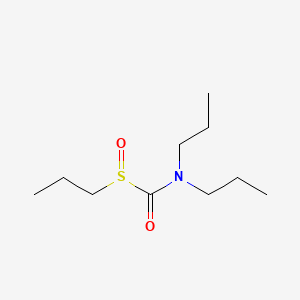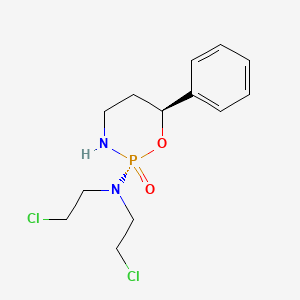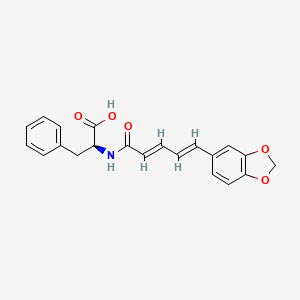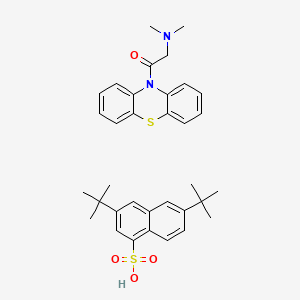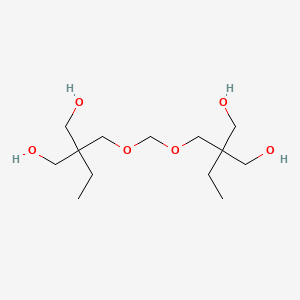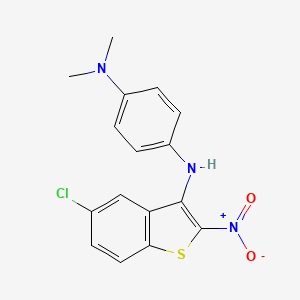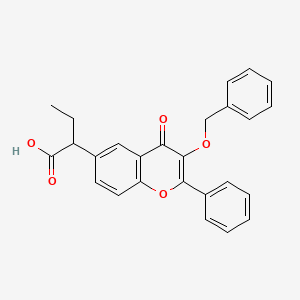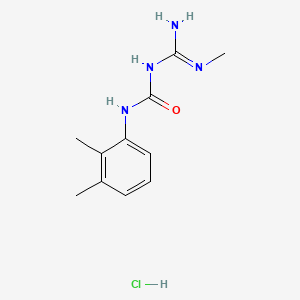
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound contains a pyrazolo[3,4-b]pyrazine core, which is known for its diverse biological activities and electronic properties.
Vorbereitungsmethoden
The synthesis of 1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate typically involves the reaction of a pyrazolo[3,4-b]pyrazine derivative with a thiocyanate source under specific conditions. One common method involves the use of 2-cyanoacetic acid and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile, followed by stirring at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases such as DABCO, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is used in the development of materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate can be compared with other similar compounds such as:
1,2,5-oxadiazolo[3,4-b]pyrazines: Known for their photophysical and electrochemical properties.
1,3,4-oxadiazoles: Widely studied for their broad range of chemical and biological properties.
1,2,5-thiadiazolo[3,4-b]pyrazines:
Eigenschaften
CAS-Nummer |
133280-20-3 |
|---|---|
Molekularformel |
C13H9N5S |
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
(1-benzylpyrazolo[3,4-b]pyrazin-5-yl) thiocyanate |
InChI |
InChI=1S/C13H9N5S/c14-9-19-12-7-15-13-11(17-12)6-16-18(13)8-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI-Schlüssel |
WTGYVFDUTYYQNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=NC=C(N=C3C=N2)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


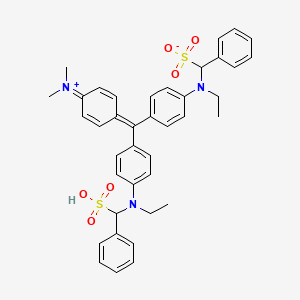
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
